Tert-butyl 3-bromo-4-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOLYFYFBRHPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476526 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160952-57-8 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 3-bromo-4-methylbenzoate CAS number and molecular weight
Technical Monograph: Tert-Butyl 3-Bromo-4-Methylbenzoate
CAS Number: 160952-57-8 Molecular Weight: 271.15 g/mol [1]
Executive Summary
Tert-butyl 3-bromo-4-methylbenzoate is a specialized organohalide ester employed as a high-value intermediate in medicinal chemistry and materials science. Its structural utility lies in its orthogonal functionality :
-
The Aryl Bromide: Serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.
-
The Tert-Butyl Ester: Provides an acid-labile protecting group that is stable under basic conditions (e.g., nucleophilic attack, basic hydrolysis), allowing for selective deprotection in the presence of methyl or ethyl esters.
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in drug discovery workflows.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 160952-57-8 | Critical: Do not confuse with isomer tert-butyl 4-bromo-3-methylbenzoate (CAS 347174-28-1).[2] |
| Molecular Formula | ||
| Molecular Weight | 271.15 g/mol | |
| Appearance | Colorless oil or White solid | Low melting point solid (approx. 30–35°C depending on purity). |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water. |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |
Validated Synthesis Protocol
While classical Fischer esterification is inefficient for bulky tert-butyl esters, the Boc-Anhydride (
Reaction Logic
The reaction utilizes Di-tert-butyl dicarbonate (
Step-by-Step Methodology
Reagents:
-
3-Bromo-4-methylbenzoic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (2.5 equiv) -
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Solvent: Anhydrous Tert-Butanol (
-BuOH) or THF (0.2 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 3-bromo-4-methylbenzoic acid and anhydrous THF (or
-BuOH). -
Addition: Add
(2.5 equiv) followed by DMAP (0.2 equiv) in one portion. Caution: Mild evolution may occur. -
Reaction: Stir the mixture at 50°C for 12–18 hours.
-
Process Analytical Technology (PAT) Check: Monitor by TLC (Hexane:EtOAc 9:1). The starting acid (
, streaking) should disappear, replaced by the non-polar ester ( ).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess
(which decomposes to volatile isobutylene/CO2). -
Redissolve residue in Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove DMAP), Saturated
, and Brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Strategic Applications & Workflows
This compound is frequently used to construct complex scaffolds where the carboxylic acid must be revealed after metal-catalyzed transformations.
A. Lithium-Halogen Exchange (The "Nebraska Red" Route)
As cited in the development of near-infrared fluorophores (Nebraska Red dyes), the bromine atom allows for lithiation at cryogenic temperatures. This generates a nucleophilic aryl lithium species that can attack electrophiles (e.g., phosphinates or carbonyls) [1].
B. Palladium-Catalyzed Coupling
The steric bulk of the ortho-methyl group adjacent to the bromine can slow down oxidative addition in Pd-catalyzed reactions. High-activity catalysts (e.g.,
Visualizing the Workflow
Caption: Divergent synthesis workflow showing the conversion of the acid to the tert-butyl ester, followed by branching pathways for Lithiation or Palladium coupling.
Safety & Handling
-
Lachrymator Potential: Benzylic halides and their derivatives can be irritating to eyes and mucous membranes. Handle in a fume hood.
-
Lithiation Risks: If performing the lithium-halogen exchange described above, note that t-BuLi is pyrophoric. Extreme caution and anhydrous techniques are mandatory.
-
Isomer Warning: Verify the structure by NMR. The methyl group singlet for the 4-methyl isomer (target) typically appears around
2.40–2.46 ppm, whereas the 3-methyl isomer (CAS 347174-28-1) will have distinct splitting patterns in the aromatic region.
References
-
Royal Society of Chemistry (RSC). Imaging GPCR internalization using near-infrared Nebraska red-based reagents. (See experimental section for synthesis of tert-butyl 3-bromo-4-methylbenzoate via lithiation pathway). Link
-
BLD Pharm. Product Datasheet: Tert-Butyl 3-bromo-4-methylbenzoate (CAS 160952-57-8).[1][3][4]Link
-
ChemicalBook. Tert-butyl 3-bromo-4-methylbenzoate Properties and Synthesis.Link
-
Google Patents. WO2013029650A1: Cell permeable, fluorescent dye.[5] (Details the synthesis of intermediate 5d: tert-butyl 3-bromo-4-methylbenzoate). Link
Sources
- 1. 160952-57-8|tert-Butyl 3-bromo-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 3-bromo-4-methylbenzoate | 160952-57-8 [chemicalbook.com]
- 4. 2817265-02-2|tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 5. WO2013029650A1 - Cell permeable, fluorescent dye - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Tert-butyl 3-bromo-4-methylbenzoate: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic use of molecular building blocks is paramount. These pre-functionalized scaffolds provide a reliable and efficient entry point into a diverse chemical space, enabling the rapid synthesis of compound libraries for biological screening. Among these, tert-butyl 3-bromo-4-methylbenzoate has emerged as a particularly valuable tool. Its carefully orchestrated arrangement of functional groups—an aryl bromide for cross-coupling, a sterically hindered ester for protection and later modification, and a methyl group for electronic tuning—offers a powerful platform for constructing complex, drug-like molecules.
This guide provides an in-depth technical overview of tert-butyl 3-bromo-4-methylbenzoate, exploring its properties, core reactivity, and strategic applications in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.
Physicochemical and Structural Profile
The utility of any building block begins with its fundamental properties. Tert-butyl 3-bromo-4-methylbenzoate is a solid at room temperature, readily soluble in common organic solvents, and possesses a chemical structure primed for sequential, selective transformations.
| Property | Value |
| IUPAC Name | tert-butyl 3-bromo-4-methylbenzoate |
| Molecular Formula | C₁₂H₁₅BrO₂[1] |
| Molecular Weight | 271.15 g/mol [2][3] |
| CAS Number | 347174-28-1[4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 212-216 °C (for the parent acid) |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br[1] |
| InChIKey | RZOLYFYFBRHPQS-UHFFFAOYSA-N[1] |
The synthesis of this building block is straightforward, typically starting from the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid, which is commercially available.[5] The tert-butyl ester is installed to protect the carboxylic acid, a crucial step that prevents its interference in subsequent cross-coupling reactions.
The Tert-Butyl Ester: A Strategic Protecting Group
A key feature of this building block is the tert-butyl ester. Its primary role is to serve as a robust protecting group for the carboxylic acid functionality.
Why it is effective:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reaction conditions, including the basic media often employed in cross-coupling reactions.
-
Selective Deprotection: The ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality allows for the selective unmasking of the carboxylic acid late in a synthetic sequence without disturbing other functional groups.
Once deprotected, the resulting carboxylic acid becomes a versatile handle for further elaboration, most notably through amide bond formation—a cornerstone of medicinal chemistry for linking molecular fragments and introducing hydrogen bond donors and acceptors.
Protocol: Tert-Butyl Ester Deprotection
-
Dissolution: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the mixture in vacuo to remove excess TFA and solvent. The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.
The Aryl Bromide: A Gateway to Molecular Complexity
The bromine atom on the aromatic ring is the molecule's primary reactive center, serving as an anchor point for palladium-catalyzed cross-coupling reactions. This functionality allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[6] The reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, offering high functional group tolerance and mild reaction conditions.[7][8]
Causality in Protocol Design: The choice of palladium catalyst, ligand, and base is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-bromo-4-methylbenzoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[9] This reaction is invaluable for extending molecular frameworks, creating rigid linkers, and providing a synthetic handle for further chemistry, such as click reactions or cyclizations.[10]
Causality in Protocol Design: This reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to generate a copper acetylide intermediate, which facilitates the crucial transmetalation step. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), acts as both the base and often as a solvent. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[9]
Sources
- 1. PubChemLite - Tert-butyl 3-bromo-4-methylbenzoate (C12H15BrO2) [pubchemlite.lcsb.uni.lu]
- 2. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | 347174-28-1 [chemicalbook.com]
- 5. tert-butyl 3-bromo-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Bromo-4-(tert-butyl)benzoic acid | 6332-96-3 | Benchchem [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
C-H activation techniques utilizing bromo-methylbenzoate intermediates
Application Note: High-Precision C-H Activation of Bromo-Methylbenzoates
Executive Summary
This guide details advanced protocols for the C-H activation of methyl bromobenzoates, a class of "privileged intermediates" in drug discovery. The presence of a labile bromine atom typically forces chemists to utilize cross-coupling (e.g., Suzuki-Miyaura) as the primary functionalization step. However, modern Ligand-Accelerated Catalysis (LAC) allows for orthogonal C-H functionalization —modifying the arene backbone while leaving the bromine intact for subsequent diversification.
This note covers two distinct methodologies:
-
Pd(II)-Catalyzed Ortho-Olefination: Leveraging the ester as a Weak Directing Group (WDG) using Mono-N-Protected Amino Acid (MPAA) ligands.
-
Ir(I)-Catalyzed Meta/Para-Borylation: Utilizing steric governance to install boronic esters distal to the bromine.
Strategic Decision Matrix
Before selecting a protocol, analyze the substrate substitution pattern and the desired site of functionalization.
Figure 1: Strategic workflow for selecting the appropriate C-H activation modality based on regiochemical requirements.
Technique A: Ligand-Promoted Ortho-C-H Olefination
Principle: Methyl esters are weak directing groups. Standard Pd-catalysis often fails to activate the ortho-C-H bond before oxidative addition into the C-Br bond occurs. The solution is the use of MPAA ligands (e.g., Ac-Phe-OH). These ligands coordinate to Palladium via the nitrogen and oxygen, forming a rigid scaffold that lowers the transition state energy for C-H cleavage (Concerted Metalation-Deprotonation, CMD) significantly below that of C-Br oxidative addition.
Key Mechanistic Insight: The MPAA ligand acts as an internal base, shuttling the proton from the arene to the acetate leaving group. This acceleration is critical for chemoselectivity —preserving the bromine.
Protocol 1: Ortho-Olefination of Methyl 3-Bromobenzoate
Reagents & Equipment:
-
Substrate: Methyl 3-bromobenzoate (1.0 equiv)
-
Coupling Partner: Ethyl Acrylate (1.5 equiv)
-
Ligand: Ac-Phe-OH (N-Acetyl-L-phenylalanine) (20 mol%)
-
Oxidant: AgOAc (2.0 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [0.1 M]
-
Vessel: Sealed pressure tube (Schlenk not strictly required, but recommended).
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Optional but Recommended): In a vial, premix Pd(OAc)₂ (2.24 mg, 0.01 mmol) and Ac-Phe-OH (4.1 mg, 0.02 mmol) in 0.5 mL of HFIP. Stir for 10 minutes at room temperature. The solution should turn from orange to a lighter yellow/brown.
-
Reaction Assembly: To a 10 mL pressure tube equipped with a magnetic stir bar, add:
-
Methyl 3-bromobenzoate (21.5 mg, 0.1 mmol)
-
AgOAc (33.4 mg, 0.2 mmol)
-
The pre-complexed catalyst solution.
-
Remaining HFIP to reach 1.0 mL total volume.
-
Ethyl Acrylate (16 µL, 0.15 mmol).
-
-
Execution: Seal the tube tightly. Heat the reaction block to 90 °C . Stir vigorously (800 rpm) for 18–24 hours.
-
Note: A grey precipitate (Ag⁰) will form as the reaction progresses.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver residues.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
-
Product: Methyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-bromobenzoate (Ortho-functionalized).
-
Yield: 75–85%.
-
Chemoselectivity: >95% retention of the bromine atom.
Technique B: Steric-Controlled C-H Borylation
Principle: Iridium-catalyzed borylation does not rely on a directing group. Instead, the active catalyst [Ir(dtbpy)(Bpin)3] is bulky. It reacts exclusively at the least sterically hindered C-H bonds. For methyl bromobenzoates, this typically targets the positions meta or para to the ester and bromine, avoiding the crowded ortho positions.
Key Mechanistic Insight: The Ir(III) active species is electron-rich and does not readily undergo oxidative addition with aryl bromides under these conditions, rendering the reaction completely orthogonal to the halogen.
Protocol 2: Meta-Borylation of Methyl 2-Bromobenzoate
Reagents & Equipment:
-
Substrate: Methyl 2-bromobenzoate (1.0 equiv)
-
Borylating Agent: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)
-
Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Solvent: THF or Hexane (anhydrous) [0.5 M]
-
Atmosphere: Nitrogen or Argon (Strict air-free technique required).
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. All steps should be performed under inert atmosphere.
-
Catalyst Generation: In a small vial, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL). The solution should turn dark brown immediately. Add B₂pin₂ (254 mg, 1.0 mmol) and stir for 5 minutes.
-
Reaction: Add Methyl 2-bromobenzoate (215 mg, 1.0 mmol) to the catalyst mixture.
-
Optimization: If solubility is an issue in Hexane, use THF.
-
-
Execution: Seal the vessel. Heat to 80 °C for 4–8 hours.
-
Monitoring: Monitor by GC-MS. The reaction is usually fast. Look for the disappearance of the starting bromide.
-
-
Workup: Cool to room temperature. Evaporate the solvent directly.
-
Purification: The residue can often be passed through a short silica plug (eluting with CH₂Cl₂) to remove the catalyst. Recrystallization is preferred over column chromatography for unstable boronic esters.
Expected Outcome:
-
Product: Methyl 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Para to ester, Meta to Br).
-
Yield: 80–92%.
Comparative Data & Troubleshooting
Table 1: Method Comparison for Methyl Bromobenzoates
| Feature | Method A: Pd-Olefination | Method B: Ir-Borylation |
| Site Selectivity | Ortho to Ester (DG controlled) | Meta/Para (Steric controlled) |
| Br-Tolerance | High (requires MPAA ligand) | Excellent (Intrinsic) |
| Limiting Factor | Requires acidic protons (HFIP) | Oxygen sensitivity |
| Scalability | Moderate (Ag cost high) | High (Low catalyst loading) |
| Common Pitfall | Ag-mirror coating flask | Air leak kills catalyst |
Troubleshooting Guide:
-
Problem (Method A): Low Conversion.
-
Cause: Catalyst poisoning by bromide ions or water.
-
Fix: Ensure AgOAc is dry (stored in dark). Add 4Å molecular sieves. Increase MPAA loading to 30 mol%.
-
-
Problem (Method B): Protodeboronation on silica.
-
Cause: Boronic esters can hydrolyze.
-
Fix: Run the column quickly or use the crude material directly in the next Suzuki coupling (One-pot telescope).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Method A, highlighting the critical role of the MPAA ligand in preserving the bromine.
Figure 2: The Pd(II)/MPAA catalytic cycle. The ligand (red node) lowers the energy of C-H cleavage, ensuring it outcompetes C-Br oxidative addition.
References
-
Yu, J.-Q., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science, 2010 , 327, 386–390.
-
Gensch, T., Glorius, F., et al. "Mild metal-catalyzed C–H activation: examples and concepts."[3] Chemical Reviews, 2016 .
-
Hartwig, J. F., et al. "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Reviews, 2010 , 110, 890–931.
-
Miyaura, N., et al. "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes." Organic Reactions, 2019 .
-
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews, 2011 , 111, 1315–1345.
Sources
- 1. Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild metal-catalyzed C–H activation: examples and concepts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00075D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Tert-Butyl 3-Bromo-4-Methylbenzoate
Executive Summary
You are likely synthesizing tert-butyl 3-bromo-4-methylbenzoate as a key intermediate for biaryl coupling (Suzuki-Miyaura) or as a scaffold for kinase inhibitors (e.g., p38 MAP kinase pathways).
The synthesis of tert-butyl esters is deceptively simple. Unlike methyl or ethyl esters, you cannot rely on standard acid-catalyzed Fischer esterification (
This guide prioritizes the Boc Anhydride (
Module 1: The Primary Protocol ( Route)
Recommendation: Use this method for gram-scale synthesis (1g – 50g). It offers the highest chemoselectivity and avoids strong acids.
The Mechanism & Logic
The reaction utilizes Di-tert-butyl dicarbonate (
-
Activation: DMAP attacks
to form a reactive N-acylpyridinium salt. -
Coupling: The 3-bromo-4-methylbenzoic acid attacks this salt, forming a mixed anhydride.
-
Collapse: The mixed anhydride undergoes DMAP-catalyzed decarboxylation to release
and form the target tert-butyl ester.
Optimized Experimental Workflow
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | Acid (1.0 eq) : | |
| Catalyst | DMAP (0.1 - 0.3 eq) | Sub-stoichiometric is sufficient. Higher loads (0.5 eq) accelerate decarboxylation but complicate purification. |
| Solvent | t-Butanol ( | |
| Temperature | 25°C | Start at RT to control gas evolution ( |
| Time | 12 - 24 Hours | The steric bulk of the tert-butyl group + the 3-bromo substituent slows the final collapse. |
Step-by-Step Protocol
-
Dissolution: In a flame-dried flask under
, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous (approx. 10 mL per gram of acid). -
Reagent Addition: Add
(2.0 eq) in one portion. The solution should remain clear/colorless. -
Catalysis: Add DMAP (0.15 eq) slowly. Observation: Immediate bubbling (
) indicates reaction initiation. -
Reaction: Stir at 30°C. If bubbling ceases before TLC indicates completion, add an additional 0.5 eq of
. -
Quench: Do NOT use acidic water. Dilute with
or EtOAc and wash with saturated to remove unreacted acid.
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a new spot on TLC that isn't product or starting material.
Diagnosis: You likely formed the Mixed Anhydride but it failed to decarboxylate to the ester. This intermediate hydrolyzes back to the starting acid during aqueous workup. Fix:
-
Increase Temperature: The decarboxylation step has a high activation energy barrier due to the steric bulk of the tert-butyl group. Increase reaction temp to 45-50°C for the final 4 hours.
-
Solvent Switch: If using THF, switch to
. The alcohol solvent stabilizes the transition state.
Q2: The product degrades on the silica column.
Diagnosis: Silica gel is slightly acidic (
-
Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (
) in Hexanes before loading your sample. -
Eluent: Use 5% EtOAc in Hexanes. Avoid DCM/MeOH mixtures which can promote transesterification or hydrolysis on silica.
Q3: Can I use the Acid Chloride method instead?
Answer: Yes, but with caveats.
-
Risk: Converting 3-bromo-4-methylbenzoic acid to its acid chloride using
creates . You must remove all traces of before adding , or the product will decompose immediately. -
Protocol: React Acid + Oxalyl Chloride (Cat.[2] DMF)
Evaporate to dryness Redissolve in THF Add to solution of in THF (0°C). -
Why avoid? Potassium tert-butoxide (
) is a strong base and may cause elimination or reacting with the benzylic methyl group (deprotonation at the 4-methyl position is possible but less likely than ester formation).
Module 3: Visualizing the Logic
Workflow Decision Tree
Use this logic flow to determine the cause of failure or the next step in your synthesis.
Caption: Decision matrix for synthesis optimization. Blue nodes indicate corrective actions.
Module 4: Critical Data & Specifications
Reagent Compatibility Table
| Reagent | Status | Note |
| FORBIDDEN | Instantly cleaves tert-butyl ester to acid + isobutylene. | |
| Safe (Briefly) | tert-butyl esters are resistant to saponification (base hydrolysis) due to steric bulk. Useful for washing. | |
| Silica Gel | Caution | Acidic surface. Must be buffered with |
| Unstable | Decomposes to isobutylene/CO2 with moisture. Use fresh bottles. |
References
-
Takeda, K. et al. (2015).[3] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem.
- Relevance: Validates the mechanism and the efficiency of DMAP catalysis for decarboxylative esterific
-
BenchChem Technical Repository. (2025).[4] "Troubleshooting t-Butyl Ester Cleavage Reactions."
- Relevance: Provides critical data on the acid-sensitivity of tert-butyl esters during chrom
- Wickham, G. et al. (1997). "Esterification of carboxylic acids with di-tert-butyl dicarbonate." Tetrahedron Letters.
-
Sigma-Aldrich. "Methyl 4-bromo-3-methylbenzoate Product Data."
- Relevance: Used for physical property verification and safety data (SDS)
Sources
Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings
Status: Operational Ticket ID: SH-SUZUKI-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low reactivity in tetra-ortho and sterically congested biaryl synthesis.
Welcome to the High-Hindrance Helpdesk
If you are reading this, you have likely hit the "Tetra-Ortho Wall." You are attempting to couple two aryl rings with significant substitution at the ortho positions (e.g., 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids), and your LCMS shows either starting material or dehalogenated byproducts.
Standard protocols (Tetrakis, simple Pd(OAc)₂/PPh₃) fail here because steric bulk inhibits two critical steps in the catalytic cycle: Oxidative Addition and Transmetalation .
This guide abandons the "try and see" approach in favor of mechanistically grounded troubleshooting.
Tier 1: The Hardware (Ligand Selection)
User Question: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <5% conversion. Why?
Technical Diagnosis: Standard phosphines (PPh₃) form coordinatively saturated PdL₂ or PdL₄ species. In hindered systems, these ligands are not bulky enough to force the formation of the highly reactive monoligated [L-Pd(0)] species, nor are they electron-rich enough to oxidative add into a hindered C-Cl or C-Br bond.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must switch to ligands designed to enforce a 1:1 Pd:Ligand ratio.
| Ligand | Application Scope | Mechanistic Advantage |
| SPhos | General hindered couplings.[1] | High electron density promotes oxidative addition; methoxy group provides stability via secondary interaction. |
| XPhos | Aryl chlorides & sulfonates. | Larger steric bulk than SPhos; excellent for unactivated aryl chlorides. |
| RuPhos | Electron-poor/hindered substrates. | Highly electron-rich; prevents palladacycle formation that deactivates other catalysts. |
| IPent | Extreme steric hindrance.[2] | Used in Pd-PEPPSI-IPent complexes; "flexible steric bulk" accommodates tetra-ortho substrates. |
Tier 2: The Boot Sequence (Precatalyst Strategy)
User Question: I switched to SPhos/Pd(OAc)₂, but my results are inconsistent between batches.
Technical Diagnosis: In situ catalyst generation is unreliable in hindered systems.
-
Reduction Lag: Pd(II) must be reduced to Pd(0) to start the cycle. If this is slow, the aryl halide may decompose or the boronic acid may homocouple.
-
Aggregation: Without immediate stabilization, Pd(0) aggregates into inactive Palladium Black.
The Solution: Advanced Precatalysts Stop mixing Pd sources and ligands manually. Use pre-formed precatalysts that release the active [L-Pd(0)] species immediately upon heating or base addition.
-
Buchwald G3/G4 Precatalysts: Contain the ligand and a precatalyst scaffold that ensures a perfect 1:1 ratio.
-
Pd-PEPPSI Complexes: Highly stable Pd(II)-NHC precatalysts (e.g., Pd-PEPPSI-IPent) that are air-stable and initiate rapidly.
Visualization: The Precatalyst Advantage
Caption: Precatalysts bypass the unstable reduction step, preventing catalyst death (Pd Black) and ensuring high concentration of the active species.
Tier 3: Error Codes (Diagnosing Side Reactions)
User Question: My aryl halide is disappearing, but I'm isolating the simple arene (Ar-H) instead of the product.
Technical Diagnosis: Protodehalogenation This is the most common failure mode in hindered couplings.
-
Mechanism: Oxidative addition occurs (Ar-Pd-X forms), but Transmetalation is blocked by steric bulk.
-
The Leak: The long-lived Ar-Pd-X species reacts with a proton source (water, alcohol, or even the ligand protons) instead of the boronic acid.
Troubleshooting Protocol:
-
Check Water Content: While Suzuki couplings usually require water for boronic acid activation, excess water promotes protonolysis.[3]
-
Fix: Switch to anhydrous conditions with a base that doesn't require water for solubility (e.g., Cs₂CO₃ in Dioxane) or use a minimal controlled amount of water (e.g., 4:1 Dioxane:H₂O).
-
-
Boost Transmetalation:
-
Fix: Increase Boronic Acid equivalents (1.5 – 2.0 eq).
-
Fix: Switch to MIDA Boronates or Potassium Trifluoroborates (BF₃K) which release the active boronic acid slowly, keeping its concentration low but constant to outcompete decomposition.
-
-
Base Selection:
-
Strong bases (alkoxides) can sometimes act as hydride donors.[4] Switch to inorganic phosphates or carbonates.
-
Decision Tree: Troubleshooting Flow
Caption: Diagnostic logic for common Suzuki coupling failure modes.
Tier 4: The "Tetra-Ortho" Protocol
User Question: I need a specific starting point for a 2,6-disubstituted aryl chloride + 2,6-disubstituted boronic acid.
Standard Operating Procedure (SOP-SH-001): Do not deviate unless necessary.
Reagents:
-
Catalyst: XPhos Pd G4 or Pd-PEPPSI-IPent (2–5 mol%).
-
Base: KOH (4 eq) or K₃PO₄ (finely ground, 4 eq).
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
-
Additive: Sometimes 2-3 drops of water are strictly necessary if using K₃PO₄, but start anhydrous with KOH.
Step-by-Step:
-
Charge Solids: Add Aryl Chloride (1.0 eq), Boronic Acid (2.0 eq), Base (4.0 eq), and Catalyst (0.05 eq) to a vial equipped with a stir bar.
-
Atmosphere: Seal the vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling.[5]
-
Solvent: Add sparged (degassed) 1,4-Dioxane via syringe.
-
Activation: Place in a pre-heated block at 100°C . Hindered couplings rarely work at 60-80°C.
-
Monitoring: Check LCMS at 1 hour.
-
If Ar-H (Dehalogenation) is high: Stop. Repeat with anhydrous Toluene and Cs₂CO₃.
-
If SM is remaining: Push temp to 110°C or add more catalyst.
-
References
-
Buchwald Ligands & Mechanism
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research.
-
-
Pd-PEPPSI Precatalysts
- Organ, M. G., et al. (2009).
-
Protodehalogenation Troubleshooting
-
Precatalyst Activation (G3/G4)
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions.[9] Chemical Science.
-
Sources
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Optimizing solvent selection for Tert-butyl 3-bromo-4-methylbenzoate crystallization
Case ID: TB-3B4M-CRYS-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely working with Tert-butyl 3-bromo-4-methylbenzoate , a lipophilic intermediate often used in kinase inhibitor synthesis.
Based on the structural properties—specifically the bulky, hydrophobic tert-butyl group combined with the halogenated aromatic ring—this molecule presents unique crystallization challenges. Unlike simple methyl esters, the tert-butyl group increases steric bulk and lipophilicity, while potentially lowering the melting point compared to its acid precursor, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation).
This guide prioritizes solubility control , polymorph stability , and impurity rejection (specifically the starting acid).
Module 1: Solvent System Selection
Q: Which solvent system should I screen first?
A: Do not rely on a single solvent.[1][2] This molecule typically requires a binary solvent system (Solvent/Antisolvent) due to its high solubility in common organics.
Based on general solubility parameters for halogenated benzoate esters, we recommend the following tiered screening approach:
Tier 1: The "Gold Standard" (Non-Protic)
-
System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent)
-
Why:
-
Chemical Stability: Avoids alcohols, eliminating the risk of transesterification or acid-catalyzed hydrolysis of the labile tert-butyl ester.
-
Selectivity: Excellent for rejecting the starting material (3-bromo-4-methylbenzoic acid), which is significantly less soluble in heptane than the ester.
-
Volatility: Both solvents are easily removed (high volatility) for downstream processing.
-
Tier 2: The "High Polarity" Option (Protic)
-
System: Ethanol (Solvent) / Water (Antisolvent)
-
Why: Useful if the molecule is too soluble in Heptane.
-
Warning: Tert-butyl esters are acid-labile. Ensure the pH of the water is neutral (pH 6-7). Do not use this system if your crude material contains significant acidic impurities, as heat + acid + water = hydrolysis (loss of product).
Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile and solubility.
Module 2: Troubleshooting "Oiling Out"
Q: My solution turns cloudy and forms a bottom oil layer instead of crystals. Why?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the crystallization temperature is higher than the melting point of the solvated solid, or when the "metastable zone width" is too wide.
The Fix: The "Seeding & Cycling" Protocol
-
Re-dissolve: Heat the mixture back to a clear solution (add a small amount of "good" solvent if necessary).
-
Temperature Adjustment: Cool the solution slowly to exactly 5°C above the temperature where the oil previously appeared.
-
Seed: Add pure seed crystals (0.5 - 1.0 wt%). If you lack seeds, scratch the glass wall vigorously.
-
Isothermal Hold: Hold the temperature for 1-2 hours. Do not cool further until you see a milky suspension (nucleation), not oil droplets.
-
Slow Cooling: Once crystals are visible, cool at a rate of 5-10°C per hour.
Module 3: Impurity Rejection Strategies
Q: How do I remove the starting material (3-bromo-4-methylbenzoic acid)?
A: The acid impurity is the most critical contaminant. It can catalyze the decomposition of your product.
| Impurity | Solubility Characteristic | Rejection Strategy |
| 3-bromo-4-methylbenzoic acid | High in alcohols/bases; Low in non-polar solvents. | Wash step: Before crystallization, wash the organic layer (EtOAc) with saturated NaHCO₃ . This converts the acid to its water-soluble salt, removing it into the aqueous waste. |
| Regioisomers | Similar to product, slightly different packing. | Thermodynamic Digestion: After crystallization, hold the slurry at a slightly elevated temperature (e.g., 40°C) for 4 hours before final cooling. This allows impure crystals to redissolve and pure crystals to grow (Ostwald Ripening). |
Module 4: Experimental Protocol (Standard Operating Procedure)
Objective: Purification of 10g Crude Tert-butyl 3-bromo-4-methylbenzoate.
-
Preparation: Place 10g of crude solid in a 100mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 30 mL of Ethyl Acetate . Heat to 50°C. The solution should be clear.
-
Note: If insolubles remain, filter hot through a sintered glass funnel.
-
-
Antisolvent Addition: While stirring at 50°C, add n-Heptane dropwise.
-
Endpoint: Stop when the solution becomes slightly turbid (cloud point).
-
Correction: Add 1-2 mL of Ethyl Acetate to clear the turbidity.
-
-
Nucleation: Allow the solution to cool to 40°C. Add seed crystals (10 mg).
-
Crystallization:
-
Cool to 20°C over 2 hours (10°C/hour).
-
Cool to 0-5°C using an ice bath and hold for 1 hour.
-
-
Isolation: Filter using a Buchner funnel. Wash the cake with 10 mL of cold 1:4 EtOAc:Heptane .
-
Drying: Dry under vacuum at 35°C. Do not exceed 45°C to prevent melting or sublimation.
Process Flow Visualization
Figure 2: Step-by-step workflow for the standard crystallization protocol.
References
-
Sanofi Solvent Selection Guide. (2013).[3] Organic Process Research & Development. Categorizes solvents by safety and industrial viability; supports the use of Ethyl Acetate/Heptane as a Class 3 (lower toxicity) system.
-
GlaxoSmithKline Solvent Selection Guide. (2016). Green Chemistry. Provides data on the environmental impact and scalability of solvent systems.[2][3]
- Crystallization of Organic Compounds. (2002). Myerson, A. S. Wiley-VCH. Authoritative text on solubility curves, oiling out (LLPS)
-
Stability of Tert-butyl Esters. (1999). Protective Groups in Organic Synthesis, Greene & Wuts.[4] Details the acid-lability of t-butyl esters and conditions to avoid (low pH, high heat).
Sources
Resolving solubility issues of Tert-butyl 3-bromo-4-methylbenzoate in aqueous buffers
Case ID: SOL-TBB-04 Status: Open Guide Subject: Resolving aqueous solubility/precipitation issues for high-LogP esters Applicable Compound: Tert-butyl 3-bromo-4-methylbenzoate (CAS: 347174-28-1)
Diagnostic: Why is this happening? (Root Cause Analysis)
Before attempting a fix, it is critical to understand the physicochemical barriers preventing this molecule from dissolving in your assay buffer.
The "Brick" Profile:
-
High Lipophilicity (LogP ~4.0): The tert-butyl group is a spherical, bulky, hydrophobic moiety. Combined with the aromatic ring, the methyl group, and the heavy bromine atom, this molecule effectively repels water.
-
Zero Hydrogen Bond Donors: As an ester, this molecule has no protons to donate to water. It relies entirely on weak hydrogen bond acceptance (via the carbonyl oxygen), which is sterically hindered by the tert-butyl group.
-
The "pH Trap": A common error is assuming that because the name contains "benzoate," it can be ionized with a base (NaOH). This is incorrect. This molecule is an ester , not a carboxylic acid salt. It is neutral and non-ionizable. Adding base will not improve solubility; it will only risk hydrolyzing the ester into the parent acid (a chemical degradation event).
The Result: When you dilute a DMSO stock of this compound directly into an aqueous buffer, the water molecules essentially "squeeze" the hydrophobic drug out of solution, forcing it to aggregate or crystallize immediately. This leads to false negatives (compound is not in solution) or false positives (aggregates inhibiting enzymes non-specifically).
Solubilization Strategies (The Fix)
We recommend a tiered approach. Start with Strategy A for standard assays. Move to Strategy B if you observe turbidity or loss of potency.
Strategy A: The "Solvent Shift" (Cosolvent System)
Best for: High-throughput screening, short-term assays.
Direct dilution (DMSO
Recommended Solvent System:
-
Stock: 100% DMSO (20 mM)
-
Intermediate: PEG-400 or Propylene Glycol
-
Final: Assay Buffer + Surfactant (Tween-80 or Pluronic F-68)
Strategy B: Cyclodextrin Complexation (The Gold Standard)
Best for: Cell culture, in vivo studies, and long-term stability.
Cyclodextrins (CDs) form a "donut" shape where the hydrophobic tert-butyl group sits inside the cavity, while the hydrophilic exterior interacts with water.
Recommended Agent: Hydroxypropyl-
-
Note:
-CD is too small for the tert-butyl group; -CD is often too loose. -CD derivatives are the optimal size match for benzoic acid esters.
Step-by-Step Protocols
Protocol 1: The "Step-Down" Dilution Method
Goal: Achieve 100
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .
-
Prepare Intermediate Mix: Create a solution of 50% DMSO / 50% PEG-400 .
-
First Dilution (10x): Dilute 10
L of Stock into 90 L of the Intermediate Mix.-
Result: 1 mM compound in 75% DMSO / 25% PEG-400.
-
Why: This lowers the concentration while maintaining high organic content, preventing immediate shock.
-
-
Prepare Assay Buffer: Add 0.05% Tween-80 to your standard buffer (PBS/HEPES).
-
Why: The surfactant lowers surface tension, stabilizing the micro-precipitates if they form.
-
-
Final Dilution (10x): Slowly add 10
L of the First Dilution into 90 L of Assay Buffer while vortexing.-
Result: 100
M compound in aqueous buffer (with ~7.5% DMSO/2.5% PEG).
-
Protocol 2: Cyclodextrin Encapsulation
Goal: High concentration aqueous stock without organic solvents.
-
Prepare Vehicle: Dissolve 20% w/v HP
CD in water or PBS. Filter sterilize (0.22 m). -
Add Compound: Add excess solid Tert-butyl 3-bromo-4-methylbenzoate to the vehicle (aim for 5 mg/mL).
-
Energy Input: Sonicate in a water bath for 30–60 minutes at 37°C. The solution should turn cloudy then clarify.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.45
m PVDF filter to remove undissolved solid. -
Quantification: Measure concentration via HPLC-UV (254 nm) against a standard curve prepared in methanol.
Troubleshooting Decision Tree
Caption: Logic flow for troubleshooting solubility. Note the critical checkpoint regarding pH adjustment.
Frequently Asked Questions (FAQs)
Q: Can I just add NaOH to turn it into a salt? A: No. This is the most common mistake with this molecule. The "benzoate" in the name refers to the ester linkage, not a free carboxylic acid. The molecule is neutral.[1][2] Adding strong base (pH > 10) may eventually dissolve it, but only by hydrolyzing the ester bond, chemically converting your compound into 3-bromo-4-methylbenzoic acid and tert-butanol. You will be testing a degradation product, not your target molecule [1].
Q: My solution looks clear, but I have no activity. Why? A: You likely have "micellar silence" or colloidal aggregation. The compound may be forming invisible nano-aggregates that sequester the drug away from the target protein.
-
Test: Spin the "clear" solution at 10,000 x g for 10 minutes. Analyze the supernatant by HPLC. If the concentration drops, your compound was aggregated, not dissolved [2].
Q: Is the tert-butyl group stable in my buffer? A: Generally, yes. Tert-butyl esters are sterically hindered and resistant to nucleophilic attack (hydrolysis) at neutral or slightly basic pH (7.4–8.5). They are, however, acid-labile.[3][4] Avoid buffers with pH < 4.0, as this can catalyze the cleavage of the tert-butyl group [3].
Q: What is the maximum DMSO concentration I can use? A: This depends on your biological target.
-
Enzymatic Assays: Usually tolerate up to 5% DMSO.
-
Cell Assays: Usually tolerate up to 0.5% - 1.0% DMSO.
-
Guidance: If you need >1% DMSO to keep this compound soluble for cells, you must switch to the Cyclodextrin protocol (Strategy B).
Summary Data Table
| Parameter | Value / Recommendation | Notes |
| Calculated LogP | ~3.8 – 4.2 | Highly Lipophilic |
| pKa | N/A (Neutral) | Do not use pH for solubility |
| Best Stock Solvent | DMSO (anhydrous) | Store at -20°C to prevent water uptake |
| Best Cosolvent | PEG-400 | Use as intermediate dilution step |
| Best Complexing Agent | HP- | 20% w/v solution recommended |
| Critical Avoidance | Acidic Buffers (pH < 4) | Causes deprotection (loss of t-butyl) |
References
-
Di, L., & Kerns, E. H. (2006).[5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tert-butyl esters).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-Butyl vs. Methyl Ester Protecting Groups
In the intricate world of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic use of protecting groups is paramount.[1][2] The choice of which protecting group to employ for a carboxylic acid can dictate the success, efficiency, and elegance of a synthetic route. Among the most common choices are the methyl and tert-butyl esters, two groups that, while both esters, exhibit starkly different reactivity profiles. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.
The Foundation: Structural and Electronic Divergence
At first glance, the methyl and tert-butyl esters are simple alkyl esters. However, their profound difference in reactivity stems directly from their structure. The methyl group is small and sterically unhindered, while the tert-butyl group is a bulky, sterically demanding moiety. This structural difference is the cornerstone of their distinct chemical behavior.
The steric bulk of the tert-butyl group effectively shields the electrophilic carbonyl carbon from attack by many nucleophiles. Conversely, the oxygen atom of the tert-butyl group is attached to a tertiary carbon, a feature that predisposes it to cleavage via a carbocationic intermediate under acidic conditions.
Orthogonal Stability: The Core of Strategic Synthesis
The primary reason for choosing between a methyl and a tert-butyl ester lies in the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in a complex molecule without affecting others.[2][3][4] The tert-butyl and methyl esters are a classic example of an orthogonal set, as their conditions for cleavage are mutually exclusive.
Comparative Stability Profile
The stability of these esters under common synthetic conditions is summarized below. This differential stability is the key to their strategic application.
| Condition | Reagent Example | tert-Butyl Ester Stability | Methyl Ester Stability | Rationale |
| Strong Acid | TFA, HCl, H₂SO₄ | Labile [5] | Stable (mild), Labile (strong)[3] | t-Bu ester cleaves via a stable tertiary carbocation. Methyl ester requires harsher conditions for acid hydrolysis. |
| Base (Saponification) | LiOH, NaOH, K₂CO₃ | Generally Stable [3][6] | Labile [7][8] | Steric hindrance protects the t-Bu ester carbonyl from nucleophilic attack by hydroxide. The methyl ester is unhindered. |
| Nucleophiles | Organometallics (RLi, RMgX), Amines | Stable [3] | Labile [3] | Steric bulk of the t-Bu group prevents nucleophilic addition to the carbonyl. |
| Hydrogenolysis | H₂, Pd/C | Stable [3] | Stable [3] | Neither C-O ester bond is susceptible to cleavage by catalytic hydrogenation. |
This orthogonality is fundamental. A tert-butyl ester is the group of choice when subsequent steps involve basic conditions or nucleophilic reagents where a methyl ester would be cleaved.[3] Conversely, a methyl ester is ideal for substrates bearing acid-labile groups, such as tert-butoxycarbonyl (Boc) or silyl ethers.
Mechanisms of Deprotection: A Tale of Two Pathways
The divergent reactivity of these esters is best understood by examining their deprotection mechanisms.
tert-Butyl Ester: Acid-Catalyzed Elimination (E1 Pathway)
The removal of a tert-butyl ester proceeds under acidic conditions not through nucleophilic attack at the carbonyl, but via a unimolecular elimination (E1) mechanism.[9]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[5][10]
-
Carbocation Formation: The C-O bond cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[5][10] This step is the energetic driving force for the reaction.
-
Quenching: The tert-butyl cation is neutralized, typically by losing a proton to form the volatile gas isobutylene.[10][11]
A critical practical consideration is the reactivity of the liberated tert-butyl cation. This potent electrophile can alkylate nucleophilic residues in the substrate (e.g., tryptophan, methionine).[10] To prevent these side reactions, "scavengers" such as water, triethylsilane (TES), or anisole are often added to the reaction mixture to trap the carbocation.
Methyl Ester: Base-Mediated Hydrolysis (Saponification)
The deprotection of a methyl ester is a classic example of base-catalyzed ester hydrolysis, or saponification, proceeding via a nucleophilic acyl substitution (BAC2) mechanism.[8][12]
-
Nucleophilic Attack: The hydroxide ion (e.g., from LiOH) acts as a nucleophile, attacking the unhindered carbonyl carbon.[12][13]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[12]
-
Elimination: The intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to yield a carboxylic acid.
-
Irreversible Deprotonation: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This highly favorable acid-base reaction forms a carboxylate salt and methanol, driving the equilibrium to completion and rendering the overall process irreversible under basic conditions.[8][14]
The final product of the basic hydrolysis is the carboxylate salt. To obtain the neutral carboxylic acid, a separate acidic workup step is required to protonate the carboxylate.[3][8]
Experimental Protocols & Quantitative Data
The theoretical differences are borne out in practice. Below are typical experimental conditions that highlight the distinct reactivity of each group.
Quantitative Comparison of Deprotection Conditions
| Protecting Group | Reagent/Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 5 h | High | [9][15] |
| tert-Butyl Ester | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | Good | [9] |
| tert-Butyl Ester | p-Toluenesulfonic Acid | Solvent-free (Microwave) | N/A | 3 - 4 min | High | [9] |
| Methyl Ester | Lithium Hydroxide (LiOH) | THF / H₂O / MeOH | Room Temp. | 1 - 20 h | High | [3][7][16] |
| Methyl Ester | Sodium Hydroxide (NaOH) | MeOH / H₂O | Reflux | 2 - 4 h | High | [14][16] |
| Methyl Ester | Potassium Hydroxide (KOH) | EtOH / H₂O | Room Temp. - Reflux | 2 - 48 h | High | [16] |
Note: Reaction times are substrate-dependent and should be monitored by an appropriate technique (e.g., TLC, LC-MS).
Protocol 1: Deprotection of a tert-Butyl Ester using TFA
This protocol describes a standard procedure for the acid-catalyzed cleavage of a tert-butyl ester.
Methodology:
-
Preparation: Dissolve the tert-butyl ester-protected compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). If the substrate contains nucleophilic groups sensitive to alkylation, add a scavenger such as triethylsilane (1.1-1.5 equiv) or anisole.
-
Reaction: To the stirring solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., a 1:1 v/v mixture of DCM/TFA) at room temperature.[9]
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30 minutes to a few hours).[9]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The crude carboxylic acid can then be purified by recrystallization, precipitation from a suitable solvent system, or flash column chromatography.
Protocol 2: Saponification of a Methyl Ester using LiOH
This protocol details the base-mediated hydrolysis of a methyl ester.
Methodology:
-
Preparation: Dissolve the methyl ester (1.0 equiv) in a mixture of a water-miscible organic solvent such as tetrahydrofuran (THF) and/or methanol (MeOH) (approx. 0.1 M).[3]
-
Reaction: Add an aqueous solution of lithium hydroxide (LiOH, typically 1.1 to 5 equivalents) to the stirring solution.[3][7] The reaction is typically run at room temperature but may be gently heated if the starting material is sterically hindered or unreactive.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The disappearance of the starting ester and the appearance of a more polar spot (the carboxylate salt) indicates the reaction is proceeding.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent(s). Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to remove any non-acidic impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate salt.[3] Extract the resulting carboxylic acid product into an organic solvent (e.g., ethyl acetate, DCM) multiple times.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.
Strategic Selection: A Logic-Based Workflow
The choice between a tert-butyl and a methyl ester is not arbitrary; it is a calculated decision based on the overall synthetic plan. The following workflow illustrates the decision-making process.
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. youtube.com [youtube.com]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. synarchive.com [synarchive.com]
Mass spectrometry fragmentation patterns of Tert-butyl 3-bromo-4-methylbenzoate
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Tert-butyl 3-bromo-4-methylbenzoate
A Comparative Analysis for Structural Elucidation
This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of tert-butyl 3-bromo-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern the molecule's dissociation in the mass spectrometer. By comparing its fragmentation behavior to that of a simpler structural analog, tert-butyl benzoate, we will highlight the diagnostic influence of the aromatic substituents. This analysis is critical for the unambiguous structural confirmation and purity assessment of this and related compounds in complex matrices.
Foundational Principles: Ionization and Fragmentation
In electron ionization mass spectrometry (EI-MS), a high-energy electron beam (typically 70 eV) bombards the analyte molecule. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•)[1][2]. The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules. The mass spectrometer detects only the charged species, and the resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
The fragmentation of the molecular ion is not random; it follows predictable pathways governed by the principles of chemical stability. Cleavages that result in the formation of stable carbocations, resonance-stabilized ions, or the loss of stable neutral molecules are highly favored[3]. For tert-butyl 3-bromo-4-methylbenzoate, key structural features dictate its fragmentation, including the labile tert-butyl group, the ester functionality, and the substituted aromatic ring.
Predicted Fragmentation Pathways of Tert-butyl 3-bromo-4-methylbenzoate
The molecular structure of tert-butyl 3-bromo-4-methylbenzoate (MW ≈ 270.03 g/mol for the ⁷⁹Br isotope)[4][5] presents several likely points of cleavage under EI conditions. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, will result in characteristic "doublet" peaks (M and M+2) for any fragment containing a bromine atom[6][7][8].
Primary Fragmentation Routes:
-
Formation of the Tert-butyl Cation (m/z 57): One of the most common fragmentation pathways for compounds containing a tert-butyl group is the formation of the highly stable tertiary tert-butyl carbocation ([C₄H₉]⁺). This occurs via cleavage of the ester's oxygen-carbon bond, resulting in what is often the base peak in the spectrum[1][3][8].
-
α-Cleavage with Loss of a Tert-butyl Radical: The alternative cleavage of the same oxygen-carbon bond can result in the loss of a neutral tert-butyl radical (•C₄H₉, 57 Da). This pathway leads to the formation of the 3-bromo-4-methylbenzoyl cation, a resonance-stabilized acylium ion, which will appear as an isotopic doublet at m/z 213 and 215[9].
-
McLafferty Rearrangement: Esters with at least one hydrogen on the gamma (γ) carbon of the alkyl chain can undergo a McLafferty rearrangement[10][11]. In this molecule, the methyl hydrogens of the tert-butyl group are γ-hydrogens relative to the carbonyl oxygen. The rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da) and the formation of the 3-bromo-4-methylbenzoic acid radical cation at m/z 215 and 217[12][13].
Secondary Fragmentation:
The primary fragment ions can undergo further dissociation:
-
Decarbonylation: The 3-bromo-4-methylbenzoyl cation (m/z 213/215) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the 3-bromo-4-methylphenyl cation at m/z 185 and 187[9].
The predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation of tert-butyl 3-bromo-4-methylbenzoate.
Data Summary: Predicted Fragments
The following table summarizes the key ions expected in the EI mass spectrum of tert-butyl 3-bromo-4-methylbenzoate.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 270/272 | [C₁₂H₁₅BrO₂]⁺• | Low to Moderate | Molecular Ion (M⁺•) peak, showing characteristic M/M+2 isotope pattern for bromine.[6] |
| 215/217 | [C₈H₇BrO₂]⁺• | Moderate | McLafferty rearrangement with loss of neutral isobutylene (C₄H₈).[10][12] |
| 213/215 | [C₈H₆BrO]⁺ | High | α-cleavage with loss of a tert-butyl radical (•C₄H₉).[9] |
| 185/187 | [C₇H₆Br]⁺ | Moderate | Loss of CO from the 3-bromo-4-methylbenzoyl cation. |
| 57 | [C₄H₉]⁺ | Very High (likely Base Peak) | Formation of the stable tert-butyl cation.[1][3][8] |
Comparative Analysis: Influence of Substituents
To understand the specific influence of the bromo and methyl groups, it is instructive to compare the predicted fragmentation of our target compound with that of a simpler analog: tert-butyl benzoate .
| Feature | Tert-butyl 3-bromo-4-methylbenzoate | Tert-butyl benzoate | Analysis of Differences |
| Molecular Ion (m/z) | 270/272 | 178 | The mass shift of +92/94 Da is due to the addition of Br (+79/81 Da) and CH₂ (+14 Da), minus one H. The isotopic doublet is a key diagnostic feature for the brominated compound.[7] |
| Acylium Ion (m/z) | 213/215 ([M-57]⁺) | 121 ([M-57]⁺) | This fragment (the benzoyl moiety) directly reflects the mass of the substituted aromatic ring, providing clear evidence of the bromo and methyl groups. |
| Acylium-CO Ion (m/z) | 185/187 | 93 | The subsequent loss of CO from the acylium ion further confirms the mass of the aromatic portion of the molecule. |
| Base Peak (Predicted) | m/z 57 | m/z 57 | The formation of the highly stable tert-butyl cation is the dominant pathway for both molecules, demonstrating the lability of the tert-butyl ester group irrespective of ring substitution.[3] |
| McLafferty Fragment (m/z) | 215/217 ([M-56]⁺•) | 122 ([M-56]⁺•) | The presence and mass of this fragment (the benzoic acid moiety) confirms both the tert-butyl ester structure and the mass of the substituted aromatic ring.[11] |
This comparison demonstrates that while the core fragmentation behavior (loss of the tert-butyl group, McLafferty rearrangement) is conserved, the m/z values of the resulting aromatic fragments are diagnostic for the specific substitution pattern on the benzene ring.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
This protocol outlines a standard method for obtaining an electron ionization mass spectrum for a semi-volatile compound like tert-butyl 3-bromo-4-methylbenzoate.
Workflow Diagram
Caption: General workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of purified tert-butyl 3-bromo-4-methylbenzoate.
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a ~1 mg/mL solution.
-
-
Instrumentation (Typical GC-MS Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, set to 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion peak (M⁺• and M+2) and major fragment ions.
-
Compare the experimental spectrum to the predicted fragmentation pattern and library spectra for confirmation.
-
References
- SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- PubChem. (n.d.). Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988.
- Unknown. (n.d.). Interpretation of mass spectra.
- JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Unknown. (n.d.). McLafferty Rearrangement.
- CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-bromo-3-methylbenzoate.
- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern.
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- 1. uni-saarland.de [uni-saarland.de]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-bromo-3-methylbenzoate [sigmaaldrich.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 12. DSpace [soar.wichita.edu]
- 13. A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
